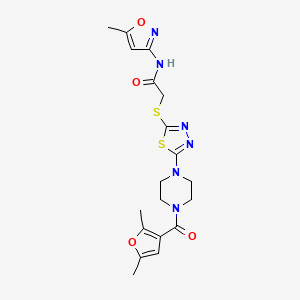
2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O4S2 and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups including a thiadiazole moiety, piperazine ring, and isoxazole structure. The synthesis typically involves multi-step reactions starting from 2,5-dimethylfuran and various amine derivatives. Key steps include:
- Formation of the Thiadiazole Ring : Reaction of appropriate hydrazine derivatives with carbon disulfide.
- Piperazine Modification : The introduction of the piperazine ring via nucleophilic substitution.
- Final Coupling Reaction : Linking the isoxazole and acetamide functionalities through acylation methods.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, derivatives containing the thiadiazole and piperazine rings have shown significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2-(Thiadiazole derivative) | MCF-7 | 7.56 | Induces apoptosis via caspase activation |
| 2-(Thiadiazole derivative) | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound induces apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, as indicated by increased Bax/Bcl-2 ratios in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structural motifs have exhibited antimicrobial activity. The mechanism involves inhibition of bacterial enzymes crucial for metabolic processes, leading to bacterial cell death .
Antihistaminic and Anticholinergic Activities
Research on related thiadiazole derivatives has shown that they possess antihistaminic and anticholinergic activities. These effects are attributed to their ability to block histamine receptors and inhibit acetylcholine action, respectively .
Case Studies
A notable case study involved testing a series of thiadiazole-piperazine derivatives for their anticancer activity:
- Study Design : The cytotoxic effects were assessed using the MTT assay on MCF-7 and HepG2 cells.
- Results : Compounds demonstrated varying degrees of cytotoxicity with some achieving IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil.
- : The study concluded that structural modifications significantly influence biological activity, highlighting the importance of further optimization for enhanced efficacy .
Propriétés
IUPAC Name |
2-[[5-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S2/c1-11-8-14(13(3)28-11)17(27)24-4-6-25(7-5-24)18-21-22-19(31-18)30-10-16(26)20-15-9-12(2)29-23-15/h8-9H,4-7,10H2,1-3H3,(H,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJOFGUZMMWKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














